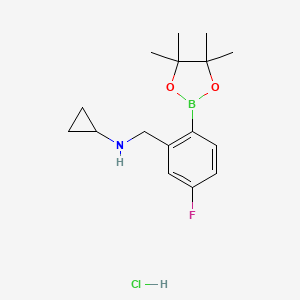
4-Fluoro-2-(N-cyclopropylaminomethyl)phenylboronic acid pinacol ester, hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2-(N-cyclopropylaminomethyl)phenylboronic acid pinacol ester, HCl is a specialized organoboron compound known for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound features a fluorine atom on the aromatic ring, a cyclopropylamino group, and a boronic acid moiety, making it a versatile reagent in organic synthesis.
作用機序
Target of Action
Boronic acids and their esters are generally used in the design of new drugs and drug delivery devices .
Mode of Action
Boronic acids and their esters, including phenylboronic acid pinacol ester, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Biochemical Pathways
It’s known that the addition of b–h over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-markovnikov manner .
Pharmacokinetics
It’s important to note that these compounds are only marginally stable in water and the rate of their hydrolysis is considerably accelerated at physiological ph .
Result of Action
Boronic acids and their esters are considered valuable building blocks in organic synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH strongly influences the rate of the reaction of these compounds, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(N-cyclopropylaminomethyl)phenylboronic acid pinacol ester, HCl typically involves the following steps:
Boronic Acid Formation: The starting material, 4-fluoro-2-(N-cyclopropylaminomethyl)phenylboronic acid, is synthesized through the reaction of 4-fluoro-2-bromobenzaldehyde with cyclopropylamine followed by a boronic acid formation reaction.
Pinacol Ester Formation: The boronic acid is then reacted with pinacol in the presence of a catalyst to form the pinacol ester derivative.
HCl Formation: Finally, the compound is treated with hydrochloric acid to obtain the desired HCl salt form.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized reaction parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 4-Fluoro-2-(N-cyclopropylaminomethyl)phenylboronic acid pinacol ester, HCl is primarily used in cross-coupling reactions, such as:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst.
Miyaura Borylation: This reaction involves the borylation of aryl halides to form the corresponding boronic acid derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used catalysts include palladium(II) acetate (Pd(OAc)_2) and tris(dibenzylideneacetone)dipalladium(0) (Pd_2(dba)_3).
Bases: Common bases include sodium carbonate (Na_2CO_3) and potassium phosphate (K_3PO_4).
Solvents: Common solvents include toluene, water, and ethanol.
Major Products Formed: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学的研究の応用
Chemistry: This compound is widely used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its ability to form carbon-carbon bonds efficiently makes it a valuable tool in organic synthesis.
Biology: In biological research, this compound is used to study enzyme mechanisms and to develop inhibitors for various biological targets.
Medicine: The compound is used in the development of new drugs, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: In the chemical industry, it is used to produce intermediates for the manufacture of various organic compounds, including polymers and materials.
類似化合物との比較
Boronic Acids: Other boronic acids, such as phenylboronic acid and 4-methylphenylboronic acid, are also used in cross-coupling reactions but lack the fluorine and cyclopropylamino groups.
Pinacol Esters: Other pinacol esters, such as phenylboronic acid pinacol ester, are used in similar reactions but do not have the fluorine or cyclopropylamino groups.
Uniqueness: The presence of the fluorine atom and the cyclopropylamino group in 4-Fluoro-2-(N-cyclopropylaminomethyl)phenylboronic acid pinacol ester, HCl enhances its reactivity and selectivity in cross-coupling reactions, making it a unique and valuable reagent in organic synthesis.
特性
IUPAC Name |
N-[[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BFNO2.ClH/c1-15(2)16(3,4)21-17(20-15)14-8-5-12(18)9-11(14)10-19-13-6-7-13;/h5,8-9,13,19H,6-7,10H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRDUHJHKWCNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CNC3CC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














